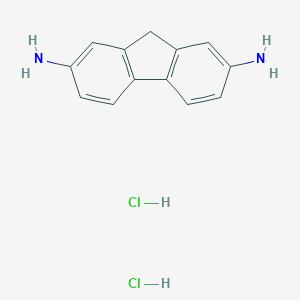

9H-Fluorene-2,7-diamine dihydrochloride

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

13548-69-1 |

|---|---|

Formule moléculaire |

C13H13ClN2 |

Poids moléculaire |

232.71 g/mol |

Nom IUPAC |

9H-fluorene-2,7-diamine;hydrochloride |

InChI |

InChI=1S/C13H12N2.ClH/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;/h1-4,6-7H,5,14-15H2;1H |

Clé InChI |

COOWDVCIUYIBFE-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl.Cl |

SMILES canonique |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

13548-69-1 |

Origine du produit |

United States |

9H-Fluorene-2,7-diamine Dihydrochloride in Peroxidase Assays: Mechanistic Insights and Application Workflows

Abstract: For decades, the quantification of peroxidase and pseudo-peroxidase activity relied on chromogenic substrates that were either severely hazardous (e.g., benzidine) or lacked the sensitivity required for trace detection (e.g., guaiacol). 9H-Fluorene-2,7-diamine dihydrochloride (commonly referred to as 2,7-diaminofluorene or DAF) has emerged as a superior, high-sensitivity alternative. This technical guide explores the molecular mechanism of DAF oxidation, provides comparative kinetic data, and outlines self-validating experimental workflows for its application in hematological and botanical research.

Molecular Mechanism of Action

The core utility of 9H-Fluorene-2,7-diamine dihydrochloride lies in its role as an electron donor in the classic peroxidase ping-pong catalytic cycle[1]. Whether interacting with true peroxidases (like plant root peroxidases) or pseudo-peroxidases (like the heme group in hemoglobin), the underlying causality of the colorimetric shift is driven by a two-electron oxidation process coupled with hydrogen peroxide (H₂O₂) reduction.

-

Activation (Compound I Formation): The native ferric (Fe³⁺) resting state of the enzyme reacts with H₂O₂, undergoing a two-electron oxidation to form Compound I, an oxo-ferryl (Fe⁴⁺=O) porphyrin radical cation.

-

First Electron Transfer: Compound I abstracts a single electron from a DAF molecule. This produces a highly reactive DAF free radical (DAF•) and reduces the enzyme to Compound II (Fe⁴⁺=O).

-

Second Electron Transfer: Compound II abstracts an electron from a second DAF molecule, releasing another DAF• radical and regenerating the native Fe³⁺ enzyme state[1].

-

Chromophore Generation: The unstable DAF radicals rapidly undergo non-enzymatic coupling and polymerization. This structural rearrangement yields Fluorene Blue , a stable, intensely colored chromophore with a sharp absorption maximum (λmax) at 610 nm[2].

Fig 1: Catalytic cycle of peroxidase oxidizing DAF into the Fluorene Blue chromophore.

Comparative Substrate Kinetics

The selection of a peroxidase substrate dictates the limits of detection for an assay. DAF is particularly notable for its exceptional molar extinction coefficient once oxidized. In comparative studies, DAF has been shown to be up to 80 times more sensitive than measuring the direct absorbance of hemoglobin at 530 nm, and significantly more sensitive than guaiacol or pyrogallol for plant root peroxidases[2][3].

Table 1: Quantitative Comparison of Common Peroxidase Substrates

| Substrate | Absorbance Max (λmax) | Relative Sensitivity | Safety Profile | Primary Application |

| 2,7-Diaminofluorene (DAF) | 610 nm | Very High | Moderate (Irritant) | Erythroid differentiation, Plant peroxidases |

| Benzidine | ~600 nm | High | High Hazard (Carcinogen) | Historically used for hemoglobin |

| Guaiacol | 470 nm | Low | Moderate | General peroxidase assays |

| ABTS | 414 nm | Moderate | Low Hazard | ELISA, steady-state kinetics |

| Pyrogallol | 430 nm | Low | Moderate | Plant and fungal peroxidases |

Note: While ABTS and Guaiacol are standard for high-concentration enzyme kinetics, DAF is strictly preferred when sample volume is severely limited or target enzyme concentrations are in the picomolar range.

Experimental Methodologies & Self-Validating Workflows

To ensure scientific integrity, every assay utilizing DAF must be designed as a self-validating system. This means incorporating internal controls that definitively prove the colorimetric signal is a direct result of enzymatic causality, rather than spontaneous auto-oxidation.

3.1. Quantitation of Hemoglobin Pseudo-Peroxidase Activity

This protocol is utilized to detect early erythroid clonogenic progenitor cells by quantifying the hemoglobin content of their progeny[2].

Reagent Preparation:

-

DAF Stock Solution: Dissolve 10 mg of 9H-Fluorene-2,7-diamine dihydrochloride in 1 mL of 90% acetic acid. Store in the dark at 4°C.

-

Working Buffer: 200 mM Tris-HCl, pH 7.0.

-

Reaction Mix: Combine 100 μL DAF Stock, 10 mL Working Buffer, and 100 μL of 30% H₂O₂ immediately prior to use.

Step-by-Step Methodology:

-

Cell Lysis: Pellet erythroid cells and lyse using a mild non-ionic detergent (e.g., 0.1% Triton X-100 in PBS) to release intracellular hemoglobin.

-

Reaction Initiation: Transfer 50 μL of cell lysate to a 96-well microplate. Add 100 μL of the freshly prepared DAF Reaction Mix to each well.

-

Incubation: Incubate the plate in the dark at room temperature for exactly 3 to 5 minutes. Causality note: DAF oxidation is highly light-sensitive; dark incubation prevents UV-induced radical formation.

-

Signal Acquisition: Measure the absorbance at 610 nm using a microplate spectrophotometer.

Self-Validation & Controls:

-

H₂O₂ Omission (Negative Control): Run parallel samples using a Reaction Mix lacking H₂O₂. This isolates the true pseudo-peroxidase activity from background cellular oxidants.

-

Standard Curve (Positive Control): Generate a standard curve using purified human hemoglobin (0 to 100 pmol) to ensure linear chromophore generation.

Fig 2: Step-by-step DAF pseudo-peroxidase assay workflow for hemoglobin quantification.

3.2. Characterization of Plant and Fungal Peroxidases

DAF is highly effective for profiling versatile peroxidases (e.g., from Bjerkandera fumosa) and plant root peroxidases, revealing minor isoenzymes that are undetectable with guaiacol[3][4].

Step-by-Step Methodology:

-

Extraction: Homogenize plant root tissue in 50 mM sodium phosphate buffer (pH 6.0). Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Assay Setup: In a cuvette, mix 800 μL of 0.1 M phosphate buffer (pH 6.0), 10 μL of 5 mM DAF solution (in analytical grade ethanol), and 100 μL of the enzyme extract.

-

Initiation: Add 10 μL of 1 mM H₂O₂ to initiate the reaction.

-

Kinetic Monitoring: Monitor the continuous increase in absorbance at 600-610 nm for 2 minutes at 30°C. Calculate activity using the extinction coefficient of Fluorene Blue.

Self-Validation & Controls:

-

Inhibitor Control: Pre-incubate the enzyme extract with 1 mM Sodium Azide (NaN₃). Azide competitively binds the heme iron of true peroxidases, halting the ping-pong cycle. A complete loss of signal validates that the DAF oxidation is strictly heme-dependent[4].

Troubleshooting & Assay Optimization

-

High Background Signal: DAF dihydrochloride is prone to auto-oxidation if exposed to atmospheric oxygen and light for extended periods. Always prepare working solutions fresh and store stock solutions in amber vials at 4°C.

-

Signal Plateauing: If the absorbance at 610 nm plateaus too rapidly (within 30 seconds), the enzyme concentration is too high, leading to rapid substrate depletion. Dilute the lysate/extract 1:10 and repeat the assay to capture the linear kinetic phase.

-

pH Sensitivity: The optimum pH for DAF oxidation varies by the target enzyme. For hemoglobin pseudo-peroxidase, pH 7.0 is ideal[2]. For plant root peroxidases, the optimum shifts to an acidic pH of 6.0[3]. Deviating from these optima will severely truncate the electron transfer efficiency of Compound I.

References

-

Worthington, R. E., Bossie-Codreanu, J., & Zanjani, E. D. "Quantitation of erythroid differentiation in vitro using a sensitive colorimetric assay for hemoglobin." PubMed, National Institutes of Health.[Link]

-

Duarte-Vazquez, M. A., et al. "2,7-Diaminofluorene is a sensitive substrate for detection and characterization of plant root peroxidase activities." ResearchGate.[Link]

-

Pozdnyakova, N., et al. "Versatile peroxidase of Bjerkandera fumosa: substrate and inhibitor specificity." PubMed, National Institutes of Health.[Link]

-

Azevedo, A. M., et al. "Assays for peroxidase activity: The HRP case." ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitation of erythroid differentiation in vitro using a sensitive colorimetric assay for hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Versatile peroxidase of Bjerkandera fumosa: substrate and inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9H-Fluorene-2,7-diamine dihydrochloride: Structural Mechanics, Polymer Synthesis, and Advanced Applications

Executive Summary

9H-Fluorene-2,7-diamine dihydrochloride (CAS: 13548-69-1) is a highly rigid, tricyclic fused-ring diamine salt that serves as a critical building block in advanced materials science and synthetic chemistry[1][2]. Characterized by its planar biphenyl system locked by a central methylene bridge, this molecule imparts exceptional mechanical stiffness, thermal stability, and extended π -conjugation to its derivatives.

As a Senior Application Scientist, understanding the structure-property relationships of this compound is paramount. This whitepaper deconstructs the physical properties, mechanistic utility, and validated experimental workflows of 9H-Fluorene-2,7-diamine dihydrochloride, focusing on its role in synthesizing high-performance polyimides for Lithium-Sulfur (Li-S) batteries, solvatochromic dyes, and optical biosensors[3][4][5].

Chemical Structure and Physical Properties

The core utility of 9H-Fluorene-2,7-diamine dihydrochloride stems from its molecular geometry. Unlike flexible aliphatic diamines or unbridged biphenyl diamines, the fluorene core enforces a strict coplanar conformation. This structural rigidity restricts the rotational degrees of freedom of the polymer chains it forms, leading to high glass transition temperatures ( Tg ) and intrinsic microporosity[3][6]. The dihydrochloride salt form enhances its solubility in polar solvents and aqueous media, facilitating diverse synthetic routes[1].

Quantitative Data Summary

The following tables summarize the fundamental physical properties and hazard classifications required for laboratory handling and experimental design[1][2][7].

Table 1: Physical and Chemical Properties

| Property | Value / Description |

| Chemical Name | 9H-Fluorene-2,7-diamine dihydrochloride |

| Synonyms | 2,7-Diaminofluorene dihydrochloride; 2,7-Fluorenediammonium dichloride |

| CAS Number | 13548-69-1[1] |

| Molecular Formula | C13H12N2⋅2HCl [2] |

| Molecular Weight | 269.17 g/mol [2] |

| Physical State | Solid, Beige Powder[7] |

| Structural Features | Tricyclic fused ring, planar, rigid backbone |

Table 2: Hazard Identification & Safety Protocols (GHS Classification)

| Hazard Class | Category | Hazard Statement | Mitigation Protocol |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] | Handle in a certified fume hood; prohibit eating/drinking in the lab. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] | Wear nitrile or neoprene gloves (EN 374 standard)[7]. |

| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] | Use tightly fitting safety goggles (EN 166 standard)[2]. |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[7] | Utilize closed-system transfers where possible; avoid dust formation. |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[7] | Mandate NIOSH/MSHA approved respirators for powder handling[2]. |

Mechanistic Insights and Field Applications

Polyimide Hosting Matrixes for Lithium-Sulfur Batteries

In Li-S battery development, the "shuttle effect" of soluble lithium polysulfides severely degrades cycle life. By utilizing 9H-Fluorene-2,7-diamine dihydrochloride as a monomer, researchers synthesize rigid polyimides (PIs)[3]. Causality: The rigid fluorene backbone prevents the polymer chains from densely packing, creating an intrinsically microporous network. These pores physically trap sulfur and polysulfides, while the heteroatoms in the polyimide backbone provide strong chemical adsorption sites. This dual mechanism drastically improves sulfur utilization and prolonged cycling stability[3].

Push-Pull Solvatochromic Dyes

The symmetrical nature of 2,7-diaminofluorene can be synthetically broken to create "push-pull" fluorophores. By converting one electron-donating amine group into an electron-withdrawing isocyanide group, researchers synthesize 2-amino-7-isocyanofluorene (2,7-ICAF)[4]. Causality: The fluorene core provides an extended polarization axis. The resulting intramolecular charge transfer (ICT) from the amine (donor) to the isocyanide (acceptor) across the conjugated π -system makes the molecule highly sensitive to solvent polarity, resulting in a broad solvatochromic emission range (367–418 nm)[4].

Optical Fiber Biosensors

In biochemical analysis, the diamine acts as an oxidizable indicator. In the presence of glucose oxidase and glucose, hydrogen peroxide is generated. The peroxidase-catalyzed oxidation of 2,7-diaminofluorene dihydrochloride produces a measurable reflectance change at 580 nm, providing a highly sensitive, continuous determination of glucose levels via optical fiber biosensors[5].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are derived from validated literature, detailing the exact stoichiometry and thermodynamic conditions required for successful synthesis[3][4].

Protocol A: One-Step Polymerization of Fluorene-Based Polyimide (PI)

Application: Cathode matrix for Li-S batteries.[3]

-

Monomer Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of a tetracarboxylic acid dianhydride (e.g., naphthalene-1,4,5,8-tetracarboxylic acid) with 1.0 mmol of 9H-Fluorene-2,7-diamine dihydrochloride.

-

Solvent System: Add a mixed solvent system consisting of 20 mL of m -cresol and 0.5 mL of isoquinoline. The isoquinoline acts as a catalytic base to facilitate imidization.

-

Polycondensation: Stir the mixture at room temperature for 6 hours to allow the formation of the intermediate poly(amic acid).

-

Thermal Imidization: Purge the system with inert nitrogen gas ( N2 ). Heat the mixture to reflux (approx. 200°C) and maintain for 12 hours. This step drives the cyclodehydration, converting the poly(amic acid) into the rigid polyimide.

-

Precipitation: Cool the mixture to room temperature and pour it slowly into a 1 M NaOH aqueous solution to precipitate the polymer.

-

Purification: Filter the precipitate and wash repeatedly with deionized water, 1 M NaOH, and acetone to remove unreacted monomers and residual m -cresol.

-

Drying: Dry the final polyimide powder under a vacuum at 150°C for 12 hours.

Caption: Workflow for the one-step polymerization of fluorene-based polyimides.

Protocol B: Synthesis of 2-amino-7-isocyanofluorene (2,7-ICAF)

Application: Solvatochromic dye synthesis via dichlorocarbene dehydration.[4]

-

Reagent Solvation: Dissolve 400 mg (1.5 mmol, 1.0 eq.) of 9H-Fluorene-2,7-diamine dihydrochloride in 3.4 mL of dichloromethane ( CH2Cl2 ) in a 25 mL round-bottom flask.

-

Catalyst & Precursor Addition: Add 0.36 mL of chloroform ( CHCl3 , 4.5 mmol, 3.0 eq.) and 3 mg of benzyltriethylammonium chloride (0.01 mmol, 0.01 eq.) as a phase-transfer catalyst.

-

Carbene Generation: Slowly add 3.4 mL of a 50% aqueous NaOH solution dropwise. The strong base reacts with chloroform to generate dichlorocarbene in situ.

-

Dehydration Reaction: Allow the biphasic mixture to stir vigorously at room temperature. The dichlorocarbene selectively reacts with one amine group, dehydrating it into an isocyanide group.

-

Extraction: Quench the reaction with water and extract the organic layer using CH2Cl2 .

-

Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via column chromatography to isolate the 2,7-ICAF dye.

Caption: Synthesis pathway of 2,7-ICAF via dichlorocarbene-mediated dehydration.

References

-

PubChem (National Institutes of Health). "9H-fluorene-2,7-diamine dihydrochloride | C13H13ClN2 | CID 3084159." Accessed March 2026.[Link]

-

ACS Applied Materials & Interfaces. "Improving the Performance of Lithium–Sulfur Batteries by Employing Polyimide Particles as Hosting Matrixes." Accessed March 2026.[Link]

-

MDPI (Molecules). "Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye." Accessed March 2026.[Link]

-

National Center for Biotechnology Information (PMC). "Recent Development in Optical Fiber Biosensors." Accessed March 2026.[Link]

Sources

- 1. 9H-fluorene-2,7-diamine dihydrochloride | C13H13ClN2 | CID 3084159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. repositum.tuwien.at [repositum.tuwien.at]

- 7. fishersci.be [fishersci.be]

Aqueous Solubility Dynamics and Enzymatic Utility of 9H-Fluorene-2,7-Diamine Dihydrochloride

Executive Summary

9H-Fluorene-2,7-diamine dihydrochloride (CAS: 13548-69-1), commonly referred to as 2,7-Diaminofluorene (DAF) dihydrochloride, is a critical chromogenic substrate utilized in biochemical assays, particularly for the quantification of peroxidase activity[1][2]. While the free base form of the fluorene core is highly hydrophobic and notoriously difficult to dissolve in aqueous buffers, the dihydrochloride salt modification fundamentally alters its solubility profile. This technical whitepaper explores the physicochemical properties of DAF dihydrochloride, the mechanistic causality behind its aqueous behavior, and provides a self-validating protocol for its application in high-sensitivity enzymatic workflows.

Physicochemical Properties & The Causality of Salt Formation

In drug development and assay design, the physical state of a reagent dictates its functional utility. The unmodified 2,7-diaminofluorene molecule possesses a rigid, planar, and highly hydrophobic biphenyl-like core, rendering it practically insoluble in water. To utilize this molecule in physiological or enzymatic assays, researchers must overcome this thermodynamic barrier.

The Causality of the Dihydrochloride Salt: By protonating the two primary amine groups with hydrochloric acid, the molecule is converted into a dihydrochloride salt[3]. This structural modification introduces localized positive charges ( NH3+ ) at both ends of the fluorene core. The resulting ion-dipole interactions with water molecules drastically lower the lattice energy, allowing the compound to dissolve readily in aqueous solutions without the need for high concentrations of organic co-solvents (such as DMSO or ethanol), which are known to denature sensitive enzymes like peroxidases[2].

Table 1: Physicochemical and Solubility Profile

| Property | Specification | Impact on Experimental Design |

| Chemical Name | 9H-Fluorene-2,7-diamine dihydrochloride | Standardized nomenclature for procurement. |

| CAS Number | 13548-69-1 | Ensures correct salt form is utilized[3]. |

| Molecular Formula | C₁₃H₁₄Cl₂N₂ (or C₁₃H₁₂N₂ · 2HCl) | Accounts for the mass of the HCl counterions. |

| Molecular Weight | 269.17 g/mol | Critical for accurate molarity calculations[3]. |

| Aqueous Solubility | Soluble | Enables homogenous aqueous assay conditions[3]. |

| Appearance | White to gray-beige powder | Discoloration indicates premature oxidation. |

| Stability | Light-sensitive, hygroscopic | Requires storage in amber/foil-wrapped vials[3]. |

Mechanistic Role in Peroxidase Assays

DAF dihydrochloride has emerged as a superior alternative to traditional substrates like guaiacol or pyrogallol due to its heightened sensitivity and distinct chromogenic output[2]. In the presence of hydrogen peroxide ( H2O2 ) and a peroxidase enzyme, the water-soluble DAF undergoes a single-electron oxidation.

This reaction produces a radical intermediate that rapidly polymerizes into a highly conjugated, colored product with a peak absorbance at 600 nm[2]. Because the starting material is fully soluble in the aqueous buffer, the reaction kinetics are not limited by substrate precipitation, which is a common failure point when using hydrophobic substrates like syringaldazine[4].

Figure 1: Mechanistic pathway of H₂O₂-dependent peroxidase activation and DAF oxidation.

Validated Experimental Workflow: DAF-Peroxidase Activity Assay

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal checks to differentiate true enzymatic activity from background auto-oxidation.

Reagent Preparation & Causality

-

Buffer System: 0.1 M Sodium Phosphate Buffer, pH 6.0.

-

Causality: DAF-peroxidase activity exhibits a sharp optimal activity peak at pH 6.0[2]. Deviations alter the protonation state of the enzyme's catalytic histidine residues.

-

-

Substrate Stock (5 mM DAF): Dissolve 1.35 mg of 9H-Fluorene-2,7-diamine dihydrochloride in 1 mL of ultrapure water.

-

Causality: The dihydrochloride salt dissolves readily. However, the solution must be immediately wrapped in aluminum foil. Ambient light provides sufficient energy to catalyze auto-oxidation, which will artificially inflate baseline absorbance[3].

-

-

Oxidant Stock (1 mM H2O2 ): Prepare fresh daily from a 30% stock.

Step-by-Step Assay Protocol

-

Cuvette Assembly: Into a standard 1 mL spectrophotometer cuvette, add 800 µL of the pH 6.0 Phosphate Buffer.

-

Substrate Addition: Add 10 µL of the 5 mM DAF stock solution and 10 µL of the 1 mM H2O2 stock solution[2].

-

System Validation (The Blank Check): Place the cuvette in the spectrophotometer and monitor absorbance at 600 nm for 60 seconds before adding the enzyme.

-

Self-Validation Logic: The ΔA600 should be exactly 0.000. If the absorbance creeps upward, the DAF substrate has been compromised by light exposure or contaminated with trace metals, and the stock must be remade.

-

-

Enzyme Initiation: Add 180 µL of the biological sample (e.g., plant root exudate, tissue homogenate, or purified enzyme)[2][4].

-

Kinetic Measurement: Mix rapidly by inversion. Monitor the linear increase in absorbance at 600 nm for 3 minutes at 30°C[2].

-

Quantification: Calculate the enzymatic activity using the molar extinction coefficient of oxidized DAF.

Safety, Handling, and Environmental Impact

While the dihydrochloride salt provides excellent aqueous solubility, it retains the toxicological profile of the fluorene-amine class.

-

Toxicity: 9H-Fluorene-2,7-diamine dihydrochloride is classified as harmful if swallowed and is a suspected mutagen and carcinogen[3]. It is historically used as a safer substitute for benzidine, but strict PPE (gloves, safety goggles, and lab coat) is mandatory.

-

Environmental Mobility: Because of its enhanced water solubility, the compound is highly mobile in aqueous environments and must not be disposed of in standard wastewater systems[3]. All liquid waste containing DAF must be collected in dedicated hazardous chemical waste containers for incineration.

Sources

Advanced Synthesis Pathways and Applications of 9H-Fluorene-2,7-diamine Dihydrochloride Derivatives

Abstract 9H-Fluorene-2,7-diamine dihydrochloride (CAS: 13548-69-1) has transitioned from its historical role as a non-carcinogenic replacement for benzidine in peroxidase biochemical assays to a highly privileged scaffold in advanced organic synthesis[1]. Characterized by its rigid, planar biphenyl-like core and dual reactive amine handles, this molecule serves as a critical building block for antiviral therapeutics, solvatochromic optoelectronics, and high-performance polymer matrices. As a Senior Application Scientist, I have structured this technical whitepaper to detail the mechanistic causality behind its synthesis, compare reduction methodologies, and provide self-validating experimental protocols for its derivatization.

Mechanistic Rationale for Core Scaffold Synthesis

The construction of the 2,7-diaminofluorene core from fluorene relies on two highly controlled transformations: regioselective electrophilic aromatic substitution and subsequent reduction of the nitro intermediate.

1.1 Regioselective Nitration Fluorene undergoes nitration preferentially at the 2 and 7 positions. This regioselectivity is governed by the activating nature of the biphenyl system and the steric shielding provided by the C9-methylene bridge. The use of fuming nitric acid in glacial acetic acid is a deliberate experimental choice: glacial acetic acid accommodates the hydrophobic fluorene while moderating the extreme oxidizing power of fuming nitric acid[2]. This prevents the oxidative degradation of the C9-methylene group into a ketone (fluorenone), ensuring the integrity of the fluorene backbone.

1.2 Reduction to the Diamine The reduction of 2,7-dinitrofluorene is the defining step for product purity. Historically, stannous chloride (SnCl₂) in concentrated HCl was employed[3]. However, in modern pharmaceutical development, heavy metal contamination is unacceptable. Therefore, Catalytic Transfer Hydrogenation (CTH) utilizing Palladium on Carbon (Pd/C) and hydrazine hydrate has emerged as the superior methodology[2]. Hydrazine acts as an in-situ hydrogen donor, driving the reduction cleanly with nitrogen gas and water as the only byproducts.

1.3 Causality of Dihydrochloride Salt Formation The free base of 2,7-diaminofluorene is highly nucleophilic but susceptible to aerial oxidation, which manifests as a gradual darkening of the reagent over time. Conversion to the dihydrochloride salt by treatment with hydrochloric acid passivates the amine groups, dramatically increasing shelf-life and conferring the aqueous solubility required for biochemical assays[1]. When synthesizing derivatives, the salt is simply neutralized in-situ with a mild base (e.g., triethylamine) to restore nucleophilicity[4].

Quantitative Analysis of Reduction Methodologies

To assist researchers in selecting the appropriate synthetic route, the following table summarizes the quantitative data and strategic trade-offs of the primary reduction methodologies utilized for 2,7-dinitrofluorene.

| Methodology | Reagents & Conditions | Typical Yield | Strategic Advantages | Mechanistic Disadvantages |

| Catalytic Transfer Hydrogenation | Pd/C (5%), N₂H₄·H₂O, EtOH, Reflux | ~94% | High purity; metal-free product; benign byproducts (N₂, H₂O)[2]. | Requires careful handling of pyrophoric Pd/C and toxic hydrazine. |

| Metal-Acid Reduction | SnCl₂·2H₂O, conc. HCl, Reflux | ~82% | Robust; handles impure starting materials well[3]. | Heavy metal (tin) contamination; harsh acidic conditions; tedious workup. |

| Dissolving Metal Reduction | Zinc powder, HCl / Amalgam Zn | ~82% | Low reagent cost; highly scalable for industrial bulk production[5]. | Generates massive amounts of solid metal waste; exothermic and difficult to control. |

Divergent Functionalization of the 2,7-Diaminofluorene Scaffold

The versatility of the 2,7-diaminofluorene core allows for both symmetrical and asymmetrical functionalization, leading to diverse applications.

Pathway A: Symmetrical Peptide Coupling (Antiviral Therapeutics) In the development of Hepatitis C Virus (HCV) NS5A inhibitors, the diamine acts as a symmetrical structural anchor. Coupling 2,7-diaminofluorene with N-Boc-L-proline using HBTU/TEA yields prolinamide derivatives. The rigid fluorene backbone precisely spaces the prolinamide pharmacophores to interact optimally with the dimeric NS5A protein, achieving picomolar inhibitory activity (EC₅₀ = 36 pM)[4].

Pathway B: Asymmetric Functionalization (Optoelectronics) To engineer push-pull solvatochromic dyes, the molecular symmetry must be broken. Reacting 2,7-diaminofluorene with in-situ generated dichlorocarbene selectively converts one amino group into an electron-withdrawing isocyanide group, yielding 2-amino-7-isocyanofluorene (2,7-ICAF). This simple dehydration reaction transforms the molecule into a blue-emitting dye with a broad solvatochromic range (367–418 nm)[6].

Pathway C: Polycondensation (Energy Storage Materials) Reacting the diamine with tetracarboxylic acids (e.g., naphthalene-1,4,5,8-tetracarboxylic acid) yields highly conjugated polyimides. These polymers possess rigid, heteroatom-rich backbones that serve as excellent hosting matrices for sulfur in Lithium-Sulfur (Li-S) batteries, effectively mitigating the detrimental polysulfide shuttle effect[7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific observational milestones to ensure experimental success.

Protocol 1: Synthesis of 2,7-Dinitrofluorene[2]

-

Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, suspend 10 g (0.06 mol) of fluorene in 50 mL of glacial acetic acid. Cool the mixture to 0–5 °C using an ice bath.

-

Addition: While stirring vigorously, add 50 mL of fuming nitric acid dropwise over 45 minutes. Self-Validation: The reaction temperature will naturally ascend to ~65 °C, and an orange precipitate will begin to form, indicating successful di-nitration.

-

Isolation: Allow the mixture to cool and stand overnight. Pour the reaction mixture into 500 mL of ice-water and stir for 1 hour to quench unreacted acid.

-

Purification: Filter the precipitate and wash extensively with deionized water. Dissolve the crude product in 150 mL of chloroform, wash with brine (to remove residual aqueous acid), and dry over anhydrous MgSO₄.

-

Crystallization: Remove the chloroform in vacuo, dissolve the resulting viscous phase in 100 mL of hexane, and cool in an ice bath. Collect the yellow precipitate (2,7-dinitrofluorene). Expected Yield: ~79%. Melting Point: 295-300 °C.

Protocol 2: CTH Synthesis of 2,7-Diaminofluorene[2]

-

Setup: To a 250 mL flask, add 7 g (0.028 mol) of 2,7-dinitrofluorene, 0.5 g of Pd/C (5%), and 150 mL of absolute ethanol. Bring the mixture to a gentle reflux under a nitrogen atmosphere.

-

Reduction: Prepare a solution of 20 mL hydrazine hydrate (85%) in 25 mL of ethanol. Add this dropwise to the refluxing mixture over 1.5 hours. Self-Validation: Vigorous gas evolution (N₂) will occur. The disappearance of the yellow dinitro suspension indicates reaction progression.

-

Completion: Reflux for an additional 2 hours, adding another 0.1 g of fresh Pd/C halfway through to ensure complete conversion.

-

Workup: Filter the mixture while hot through a Celite pad to remove the Pd/C catalyst. Causality: Hot filtration is critical because 2,7-diaminofluorene will crystallize upon cooling, leading to product loss in the filter cake.

-

Precipitation: Pour the hot filtrate into cold water to precipitate the 2,7-diaminofluorene. Filter, wash with water, and dry at 60 °C. Expected Yield: ~94%. Melting Point: 160-163 °C.

Protocol 3: Dihydrochloride Salt Formation[6]

-

Dissolution: Dissolve the purified 2,7-diaminofluorene free base in a minimal volume of dry organic solvent (e.g., dichloromethane or diethyl ether).

-

Protonation: Slowly bubble dry HCl gas through the solution, or add a stoichiometric excess of concentrated aqueous HCl dropwise.

-

Isolation: The 9H-fluorene-2,7-diamine dihydrochloride will immediately precipitate as a stable solid. Filter, wash with cold ether, and dry under vacuum.

Visualizations of Synthetic Workflows

Synthetic workflow from 9H-Fluorene to 2,7-Diaminofluorene dihydrochloride.

Divergent functionalization pathways of the 2,7-diaminofluorene scaffold.

References

-

National Center for Biotechnology Information (PMC). "Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors."[Link]

-

Chemical Methodologies. "Synthesis and Characterization of New Diamine Based on Fluorine." [Link]

- Google Patents. "CN103819347A - Synthetic method of 2,7-diaminofluorene."

-

MDPI. "Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye." [Link]

-

ACS Publications. "Improving the Performance of Lithium–Sulfur Batteries by Employing Polyimide Particles as Hosting Matrixes." [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Essential Role of 2,7-Diaminofluorene in Modern Biochemical Assays."[Link]

Sources

Thermal Stability and Degradation Kinetics of 9H-Fluorene-2,7-diamine Dihydrochloride: A Comprehensive Analytical Guide

An in-depth technical whitepaper detailing the thermal stability, degradation kinetics, and analytical characterization of 9H-Fluorene-2,7-diamine dihydrochloride.

Executive Summary

9H-Fluorene-2,7-diamine dihydrochloride (CAS 13548-69-1) is a critical diamine monomer utilized in the synthesis of high-performance polymers, including advanced polyimides, polyamides, and conjugated ladder polymers for organic electronics[1]. While the free amine (2,7-diaminofluorene) is highly reactive, it is notoriously susceptible to rapid oxidative degradation upon exposure to ambient air and light. Consequently, the dihydrochloride salt is synthesized to lock the amine groups in a protonated state, drastically enhancing shelf-life and handling stability. However, this stabilization introduces complex thermal dynamics: the salt must undergo thermal or chemical dehydrohalogenation before participating in high-temperature condensation polymerizations. Understanding its precise thermal stability and degradation kinetics is paramount for optimizing curing cycles and preventing catastrophic polymer chain scission.

Mechanisms of Thermal Degradation

The thermal degradation of 9H-fluorene-2,7-diamine dihydrochloride is not a single-step event but a sequential cascade of endothermic and exothermic reactions governed by its ionic and covalent bonds.

-

Stage 1: Dehydrohalogenation (150 °C – 250 °C): The primary thermal event is the endothermic dissociation of the hydrochloride salt. As thermal energy overcomes the ionic bonding between the protonated amine and the chloride counterion, the molecule expels two moles of hydrogen chloride (HCl) gas[2]. This process typically initiates around 150 °C and peaks near 200 °C, emitting highly irritating and corrosive vapors[3].

-

Stage 2: Phase Transition (160 °C – 167 °C): Concurrently with the loss of HCl, the newly liberated free base (2,7-diaminofluorene) reaches its melting point, which is well-documented at approximately 166 °C[4]. In Differential Scanning Calorimetry (DSC), this manifests as a complex, overlapping endothermic peak where decomposition and melting occur simultaneously.

-

Stage 3: Backbone Cleavage and Carbonization (> 340 °C): Once the free amine is formed, it exhibits remarkable thermal stability due to the rigid, planar fluorene tricyclic system. Significant backbone cleavage and amine oxidation do not commence until temperatures exceed 340 °C[1]. At this stage, the molecule undergoes radical-induced chain scission, releasing nitrogen oxides (NOx) and carbon oxides, ultimately condensing into a carbonaceous char[3].

Figure 1: Multi-stage thermal degradation pathway of 9H-Fluorene-2,7-diamine dihydrochloride.

Analytical Methodologies: Self-Validating TGA-FTIR-MS Protocol

To accurately map the degradation temperatures, standard Thermogravimetric Analysis (TGA) is insufficient, as it cannot distinguish between the loss of surface moisture, residual solvent, or HCl. As a best practice, a self-validating protocol utilizing TGA coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) is required.

Step-by-Step Experimental Workflow & Causality:

-

Crucible Selection: Weigh 2.0 – 5.0 mg of the sample into an alumina (Al₂O₃) crucible .

-

Causality: Standard platinum crucibles must be strictly avoided. The evolved HCl gas at high temperatures will catalytically react with platinum, corroding the sensor and skewing the heat flow data.

-

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents the premature oxidative cross-linking of the free amine once the HCl is removed, allowing for the isolation of the true thermal backbone degradation temperature.

-

-

Dynamic Heating: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

-

Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (separating the dehydrohalogenation and melting endotherms) and signal intensity for the MS detector.

-

-

Evolved Gas Analysis (EGA): Maintain the TGA-MS transfer line at 200 °C.

-

Causality: HCl gas and water vapor readily condense on cold spots. Heating the transfer line ensures all evolved volatiles reach the MS ionization chamber. Monitor specifically for m/z 36 (HCl) to validate the first degradation step.

-

Figure 2: Self-validating TGA-FTIR-MS experimental workflow for thermal characterization.

Quantitative Thermal Data

The theoretical molar mass of 9H-fluorene-2,7-diamine dihydrochloride is 269.17 g/mol . The expulsion of two moles of HCl (72.92 g/mol ) corresponds to a precise theoretical mass loss of 27.09%. The table below synthesizes the expected quantitative thermal events based on structural analogs and literature data.

| Temperature Range | Thermal Event | Theoretical Mass Loss (%) | Evolved Gases (MS m/z) |

| 25 – 100 °C | Desorption of surface moisture | < 1.0 % | H₂O (m/z 18) |

| 150 – 250 °C | Endothermic Dehydrohalogenation | ~ 27.1 % | HCl (m/z 36) |

| 160 – 167 °C | Melting of free base | N/A (Phase Change) | None |

| 340 – 450 °C | Backbone cleavage & amine degradation | ~ 50.0 - 60.0 % | NH₃ (m/z 17), NOx, CO₂ |

| > 450 °C | Carbonization / Char formation | Remaining (Residue) | CO, CO₂ |

Implications for High-Performance Polymer Synthesis

The thermal profile of this monomer dictates the engineering of the polymerization reactor. Because polyimides derived from fluorene diamines are processed at high temperatures (often requiring thermal imidization at 300 °C to 400 °C)[1], the dihydrochloride salt cannot be used directly without a pre-neutralization step.

If the salt is subjected directly to thermal imidization, the evolved HCl will remain trapped in the viscous polymer matrix. This leads to acid-catalyzed chain scission, severe corrosion of stainless-steel reactor vessels, and the formation of structural voids (blistering) in the final polymer film. Therefore, an in-situ chemical neutralization—typically utilizing a non-nucleophilic tertiary amine or an epoxide like propylene oxide as an acid scavenger—must precede thermal curing to ensure the structural integrity of the fluorene backbone.

References

- SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com.

- Improving the Performance of Lithium–Sulfur Batteries by Employing Polyimide Particles as Hosting M

- 2,7-Diaminofluorene - CAS Common Chemistry. cas.org.

- Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl. asme.org.

Sources

Technical Whitepaper: The Role of 9H-Fluorene-2,7-Diamine Dihydrochloride as a Chromogenic Substrate in Pseudoperoxidase Assays

Executive Summary

In the landscape of bioanalytical chemistry, the selection of an appropriate chromogenic substrate dictates the sensitivity, linearity, and reliability of peroxidase-linked assays. 9H-Fluorene-2,7-diamine dihydrochloride (commonly referred to as 2,7-diaminofluorene dihydrochloride or DAF)[1] has emerged as a specialized electron donor. Unlike standard substrates such as TMB (Tetramethylbenzidine) or DAB (3,3′-Diaminobenzidine), DAF is uniquely optimized for quantifying the pseudoperoxidase activity of hemoglobin[2].

This technical guide provides an in-depth mechanistic profiling of DAF, establishes a self-validating experimental workflow for cellular immunology applications, and details the causality behind critical reagent formulations to ensure absolute data integrity.

Chemical Profiling and Mechanistic Causality

DAF (IUPAC: 9H-fluorene-2,7-diamine;dihydrochloride)[3] is a synthetic aromatic diamine. Its primary utility in molecular diagnostics stems from its high sensitivity to oxidation in the presence of a catalyst and an electron acceptor.

The Biochemical Mechanism: When utilized in erythrophagocytosis or Antibody-Dependent Cellular Cytotoxicity (ADCC) assays, the target cells (red blood cells) release hemoglobin upon lysis[4]. Hemoglobin contains iron-coordinated heme groups. While not a true enzyme, the heme iron exhibits robust pseudoperoxidase activity[2]. In the presence of hydrogen peroxide (H₂O₂), the heme iron catalyzes the transfer of electrons from DAF to H₂O₂[4].

During this process, DAF undergoes a structural rearrangement and polymerization to form a highly conjugated, colored product known as "fluorene blue" [2]. This oxidized derivative exhibits a broad absorption spectrum (500 nm to 690 nm), with optimal linearity for spectrophotometric quantification at 620 nm[2].

Mechanistic pathway of DAF oxidation to Fluorene Blue via pseudoperoxidase.

Core Applications in Cellular Immunology

DAF is the gold-standard substrate for assays where intracellular hemoglobin serves as a proxy for cellular events:

-

Erythrophagocytosis Assays: When macrophages or activated endothelial cells engulf opsonized sheep red blood cells (SRBCs), the total internalized hemoglobin is directly proportional to the number of phagocytosed cells[5].

-

ADCC Assays: DAF is used to measure the release of hemoglobin from target RBCs following immune-mediated lysis[6].

-

Optical Biosensors: Beyond immunology, DAF has been integrated into cellulose acetate membranes coupled with glucose oxidase (GOx) to create highly sensitive optical fiber biosensors for real-time glucose monitoring[7].

Standardized, Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol must be intrinsically self-validating. The following workflow for an erythrophagocytosis assay incorporates an internal standard curve. If the linear relationship ( R2>0.98 ) between known SRBC concentrations and 620 nm absorbance fails, the assay immediately flags reagent degradation (e.g., H₂O₂ depletion or DAF auto-oxidation), preventing the reporting of false-negative data[2].

Self-validating workflow for DAF-based hemoglobin quantification.

Step-by-Step Methodology & Causality

Step 1: Reagent Formulation

-

DAF Stock Solution: Dissolve 100 mg of DAF in 10 mL of glacial acetic acid with vigorous vortexing[2].

-

Causality: DAF is highly hydrophobic and susceptible to auto-oxidation in neutral aqueous buffers. Glacial acetic acid protonates the amine groups, ensuring complete solubility and preventing premature oxidation. This allows the stock to be stored at 4°C in the dark for up to one month[2].

-

-

DAF Working Solution: Mix 1 mL of DAF stock with 0.1 mL of 30% H₂O₂ in 10 mL of 0.2 M Tris-HCl (pH 7.4) containing 6 M urea[2].

-

Causality: Hemoglobin is a tightly folded tetramer. The 6 M urea acts as a powerful chaotropic agent, denaturing the protein to fully expose the sterically hindered heme prosthetic groups[4]. This maximizes the pseudoperoxidase catalytic efficiency, ensuring the signal is limited only by hemoglobin concentration, not by steric hindrance.

-

Step 2: Cell Lysis and Standard Curve Preparation

-

Lyse the effector cell pellets (containing engulfed SRBCs) using 0.1% SDS or the Tris-HCl/urea buffer[4]. Incorporate three freeze-thaw cycles to ensure absolute disruption of both the macrophage and the internalized RBC membranes[4].

-

Self-Validation Step: Concurrently prepare a 2-fold serial dilution of a known concentration of SRBCs in 0.1% SDS to serve as the standard curve[2].

Step 3: Chromogenic Development

-

Transfer 50 µL of each lysate sample and standard into a 96-well microtiter plate[2].

-

Add 50 µL of the DAF working solution to each well and mix thoroughly[5].

-

Incubate for exactly 10 minutes at room temperature[2].

Step 4: Spectrophotometric Readout

-

Measure the absorbance at 620 nm using a microplate reader[4].

-

Causality: Reading at 620 nm avoids the intrinsic Soret band absorbance of unoxidized hemoglobin (which peaks around 414 nm), ensuring the signal is exclusively derived from fluorene blue[2]. The oxidized product is transient; readings must be taken within a strict 10 to 15-minute window before the polymer precipitates or over-oxidizes[2].

-

Quantitative Data and Reagent Parameters

To facilitate rapid assay design and troubleshooting, the critical quantitative parameters of the DAF system are summarized below.

Table 1: Quantitative Parameters for DAF-Based Assays

| Parameter | Specification / Value | Mechanistic Rationale |

| Stock Solution Concentration | 10 mg/mL in Glacial Acetic Acid | Maintains acidic pH to prevent premature auto-oxidation of the diamine groups[2]. |

| Working Solution Composition | 10% Stock, 1% of 30% H₂O₂, 6M Urea | Provides the optimal stoichiometric ratio of electron donor to acceptor, while urea denatures hemoglobin[2]. |

| Optimal Absorbance Wavelength | 620 nm (Range: 500–690 nm) | Peak linearity for Fluorene Blue; avoids background scattering from cellular debris and native heme[2]. |

| Signal Stability Window | 10 to 15 minutes | Fluorene blue is a transient polymer; extended incubation leads to signal degradation and precipitation[2]. |

| Lysis Buffer Compatibility | 0.1% SDS or 6M Urea/Tris-HCl | Ensures complete release of intracellular hemoglobin without denaturing the iron-porphyrin ring[4]. |

References

-

9H-fluorene-2,7-diamine dihydrochloride - PubChem Source: National Institutes of Health (NIH) 1

-

Measuring Opsonic Phagocytosis via Fcγ Receptors and Complement Receptors on Macrophages Source: PubMed Central (PMC) 2

-

2,7-Diaminofluorene dihydrochloride, 97%, Thermo Scientific Source: Fisher Scientific 3

-

A role for activated endothelial cells in red blood cell clearance: implications for vasopathology Source: Haematologica 4

-

In vitro assessment of recombinant, mutant anti-D IgG3 heavy-chain antibodies Source: Transfusion (Ovid) 6

-

Modeling Complement-Mediated Phagocytosis Using Opsonized Red Blood Cells In Vitro Source: Journal of Visualized Experiments (JoVE) 5

-

Recent Development in Optical Fiber Biosensors Source: PubMed Central (PMC) 7

Sources

- 1. 9H-fluorene-2,7-diamine dihydrochloride | C13H13ClN2 | CID 3084159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. 2,7-Diaminofluorene dihydrochloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. A role for activated endothelial cells in red blood cell clearance: implications for vasopathology | Haematologica [haematologica.org]

- 5. Modeling Complement-Mediated Phagocytosis Using Opsonized Red Blood Cells In Vitro [jove.com]

- 6. ovid.com [ovid.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 9H-Fluorene-2,7-diamine dihydrochloride

A Senior Application Scientist’s Guide to NMR, IR, and MS Characterization Workflows

Executive Summary

For researchers developing advanced polyimides, optoelectronic materials, or targeted therapeutics, the structural integrity of precursor molecules is non-negotiable. 9H-Fluorene-2,7-diamine dihydrochloride (CAS: 13548-69-1) serves as a critical rigid-rod building block in these domains . However, characterizing this molecule requires moving beyond simple pattern matching. As a Senior Application Scientist, I approach spectroscopic data not as a static checklist, but as a dynamic readout of electron distribution and intermolecular forces.

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of this compound. By understanding the causality behind the analytical data—specifically how the protonated ammonium groups dictate spectral shifts—laboratories can implement self-validating workflows to ensure polymer-grade purity .

The Causality of the Dihydrochloride Salt

The free base form of this molecule, 2,7-diaminofluorene, is highly susceptible to rapid air-oxidation, often degrading into dark, polymeric quinoid structures on the benchtop . To arrest this degradation, the molecule is synthesized and stored as a dihydrochloride salt.

Protonating the primary amines to form −NH3+ fundamentally alters the molecule's electronic landscape. In the free base, the −NH2 groups are electron-donating via resonance ( +M effect). In the dihydrochloride salt, the lone pairs are bound to protons, eliminating the +M effect and leaving only a strong, electron-withdrawing inductive effect ( −I ). This electronic inversion is the master key to interpreting its spectroscopic data, driving massive downfield shifts in NMR and distinct vibrational modes in IR.

Nuclear Magnetic Resonance (NMR) Profiling

1 H NMR Analysis

Because the dihydrochloride salt possesses a rigid, highly polar ionic lattice, it is entirely insoluble in standard non-polar solvents like CDCl3 . Deuterated dimethyl sulfoxide ( DMSO−d6 ) is mandatory to disrupt the ionic bonds and achieve solvation .

The strong −I effect of the −NH3+ groups deshields the aromatic protons, pushing them significantly downfield compared to the free base (which typically resonates between 6.5–6.8 ppm).

Table 1: 1 H NMR Spectral Data ( DMSO−d6 , 400 MHz)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

| 9 | 3.95 | Singlet (s) | 2H | Fluorene bridge −CH2− | | 3, 6 | 7.30 | Doublet of doublets (dd) | 2H | Aromatic C-H (para to bridge) | | 1, 8 | 7.60 | Doublet (d) | 2H | Aromatic C-H (ortho to −NH3+ ) | | 4, 5 | 7.85 | Doublet (d) | 2H | Aromatic C-H (meta to −NH3+ ) | | −NH3+ | 10.20 | Broad singlet (br s) | 6H | Ammonium protons (exchanges with D2O ) |

13 C NMR Analysis

The 13 C spectrum confirms the rigid, symmetric planar structure of the fluorene core. The quaternary carbons bearing the ammonium groups (C2, C7) are pushed downfield due to the localized positive charge density.

Table 2: 13 C NMR Spectral Data ( DMSO−d6 , 100 MHz)

| Position | Chemical Shift (ppm) | Assignment |

|---|

| 9 | 36.5 | Fluorene bridge −CH2− | | 1, 8 | 119.8 | Aromatic C-H | | 4, 5 | 121.2 | Aromatic C-H | | 3, 6 | 122.5 | Aromatic C-H | | 2, 7 | 132.0 | Aromatic C−NH3+ (Quaternary) | | 4a, 4b, 8a, 9a | 139.5 - 144.2 | Aromatic bridgehead carbons (Quaternary) |

Fourier-Transform Infrared (FT-IR) Signatures

While free primary amines exhibit two sharp, distinct N-H stretching bands (symmetric and asymmetric) near 3300–3500 cm⁻¹, the dihydrochloride salt behaves entirely differently. The −NH3+ group engages in extensive hydrogen bonding with the chloride counterions, resulting in a massive, broad absorption envelope that obscures the standard C-H stretching region.

Table 3: ATR-FTIR Vibrational Data | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment | | :--- | :--- | :--- | :--- | | 2800 - 3000 | Strong, Broad | N-H stretching | −NH3+ ammonium salt envelope | | ~2500 | Weak, Broad | N-H overtones | Characteristic ammonium band | | 1605 | Medium | Asymmetric N-H bend | −NH3+ deformation | | 1500 | Strong | C=C stretch / Sym N-H bend | Aromatic ring / −NH3+ | | 1250 | Medium | C-N stretching | Aryl-amine bond | | 820 | Strong | C-H out-of-plane bend | 1,2,4-trisubstituted benzene rings |

Mass Spectrometry (MS) Fragmentation Dynamics

Electrospray Ionization (ESI) is the gold standard for this compound. Because ESI is a "soft" ionization technique, the salt completely dissociates in the spray chamber. The HCl is lost as a neutral volatile, and the acidic mobile phase protonates the free base to yield the [M+H]+ ion . You will not observe the intact salt mass (269.17 g/mol ).

Table 4: ESI-MS (Positive Mode) Data | m/z Value | Relative Abundance | Ion Type | Structural Assignment | | :--- | :--- | :--- | :--- | | 197.1 | 100% (Base Peak) | [M−2HCl+H]+ | Protonated free base | | 180.1 | ~15% | [M−2HCl−NH3+H]+ | Loss of one ammonia group | | 163.1 | <5% | [M−2HCl−2NH3+H]+ | Loss of both ammonia groups |

ESI-MS positive ion mode pathway showing desolvation and primary collision-induced dissociation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, execute the following step-by-step methodologies. These protocols are designed as self-validating systems to prevent false positives.

Multi-modal spectroscopic workflow for structural validation of fluorene diamine salts.

Protocol 1: NMR Acquisition with Deuterium Exchange Validation

-

Sample Solubilization: Weigh exactly 10.0 mg of the solid. Dissolve in 0.6 mL of DMSO−d6 (99.9 atom % D). Causality: Non-polar solvents will fail to break the ionic lattice.

-

Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the 0.00 ppm reference.

-

Acquisition: Run 1 H (400 MHz, 16 scans, D1 = 1.5 s) and 13 C (100 MHz, 1024 scans, complete proton decoupling).

-

Self-Validation Step ( D2O Shake): Add one drop of D2O to the NMR tube, shake vigorously for 10 seconds, and re-acquire the 1 H spectrum. The broad signal at ~10.2 ppm must completely disappear due to rapid deuterium exchange, unequivocally proving the peak belongs to the acidic −NH3+ protons.

Protocol 2: ATR-FTIR Solid-State Analysis

Note: Do not use KBr pellets. High pressure during pellet formation can induce ion-exchange reactions between the hydrochloride salt and the KBr matrix, altering the spectral fingerprint.

-

Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean, empty Diamond ATR crystal.

-

Sample Application: Place ~2 mg of the pristine solid directly onto the ATR crystal.

-

Compression: Apply maximum safe pressure using the ATR anvil. Causality: Intimate contact between the crystalline solid and the diamond lattice is required to prevent distorted peak shapes caused by the wavelength-dependent depth of penetration in ATR.

-

Acquisition: Run 32 scans and apply an ATR-correction algorithm to normalize band intensities.

Protocol 3: ESI-TOF Mass Spectrometry

-

Matrix Preparation: Prepare a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures the liberated free base remains fully protonated in the droplet, maximizing ionization efficiency.

-

Sample Dilution: Dissolve the salt to a final concentration of 1 µg/mL.

-

Injection: Direct infusion via syringe pump at 10 µL/min into the ESI source.

-

Tuning: Set capillary voltage at 3.0 kV and desolvation temperature at 250°C. Causality: A gentle desolvation temperature prevents premature in-source fragmentation of the rigid fluorene core.

References

-

PubChem . "2,7-Diaminofluorene (CID 10679)". National Center for Biotechnology Information. Available at:[Link]

-

Molecules (MDPI) . "Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye". Available at:[Link]

-

ACS Applied Materials & Interfaces . "Improving the Performance of Lithium–Sulfur Batteries by Employing Polyimide Particles as Hosting Matrixes". Available at:[Link]

Application Note: High-Sensitivity Immunohistochemistry Using 9H-Fluorene-2,7-diamine Dihydrochloride (DAF)

Introduction & Mechanistic Overview

In the landscape of immunohistochemistry (IHC) and spatial biology, the selection of an optimal chromogen is critical for signal-to-noise optimization, especially in heavily pigmented tissues (e.g., melanoma) where traditional brown chromogens like 3,3'-Diaminobenzidine (DAB) are easily obscured.

9H-Fluorene-2,7-diamine dihydrochloride (DAF) , also known as 2,7-diaminofluorene, is a highly sensitive, polycyclic aromatic amine used as a chromogenic substrate for peroxidase-based assays. Originally developed as a safer, non-carcinogenic alternative to benzidine[1], DAF offers superior electron-donating properties. In the presence of hydrogen peroxide ( H2O2 ), horseradish peroxidase (HRP) catalyzes the oxidation of DAF, resulting in the rapid formation of an insoluble, highly conjugated dark blue/black polymeric precipitate known as Fluorene Blue [2].

This application note provides a field-validated, step-by-step protocol for utilizing DAF in IHC workflows, emphasizing the mechanistic causality behind each experimental condition to ensure a self-validating and robust assay.

Pathway Visualization

Fig 1: HRP-catalyzed oxidation of 9H-Fluorene-2,7-diamine yielding Fluorene Blue precipitate.

Quantitative Chromogen Comparison

To justify the selection of DAF over conventional substrates, the following table summarizes the quantitative and physicochemical properties of common HRP chromogens.

| Parameter | 9H-Fluorene-2,7-diamine (DAF) | 3,3'-Diaminobenzidine (DAB) | 3-Amino-9-ethylcarbazole (AEC) |

| Detection Enzyme | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) |

| Precipitate Color | Dark Blue / Black | Brown | Red |

| Absorbance Maximum ( λmax ) | ~600 - 620 nm | ~460 nm | ~500 nm |

| Working Concentration | 0.1 mg/mL | 0.5 mg/mL | 0.2 mg/mL |

| Relative Sensitivity | Very High | High | Moderate |

| Solvent Dependency | Acetic Acid / DMSO | Aqueous | DMF / DMSO |

| Recommended Counterstain | Nuclear Fast Red | Hematoxylin | Hematoxylin |

Reagent Preparation & Causality

Because DAF is a polycyclic aromatic compound, its dihydrochloride salt is only sparingly soluble in neutral aqueous buffers. It requires an initial acidic or organic dissolution step before being buffered to the optimal pH (pH 6.8–7.2) required for HRP enzymatic activity[1].

A. DAF Stock Solution (10 mg/mL)

-

Formulation : Dissolve 10 mg of 9H-Fluorene-2,7-diamine dihydrochloride in 1 mL of 90% glacial acetic acid[3].

-

Causality : The low pH and organic nature of concentrated acetic acid protonate the amine groups, disrupting the crystalline lattice and ensuring complete dissolution without premature auto-oxidation. Store at 4°C in a light-protected amber vial.

B. DAF Working Buffer (Prepare immediately before use)

-

Formulation : Mix 100 µL of the DAF Stock Solution with 8.9 mL of 0.2 M Tris-HCl (pH 7.2) or a 6 M Urea buffer[3].

-

Activation : Add 100 µL of 3% H2O2 directly to the buffer just prior to applying it to the tissue.

-

Causality : Tris-HCl neutralizes the acetic acid, bringing the pH into the optimal range for HRP. H2O2 acts as the essential electron acceptor. If H2O2 is added too early, trace metal ions in the buffer may trigger spontaneous auto-oxidation, increasing background noise.

Step-by-Step Experimental Protocol

This workflow is engineered as a self-validating system. Adherence to the sequence ensures that any signal generated is strictly a result of specific antibody-antigen interaction.

Phase 1: Tissue Preparation & Unmasking

-

Deparaffinization & Rehydration : Submerge formalin-fixed paraffin-embedded (FFPE) slides in xylene (2x 5 min), followed by graded alcohols (100%, 95%, 70% for 3 min each), and finally distilled water.

-

Insight: Complete removal of hydrophobic paraffin is mandatory for the aqueous DAF working buffer to penetrate the tissue architecture.

-

-

Antigen Retrieval (HIER) : Incubate slides in Citrate Buffer (pH 6.0) at 95°C for 20 minutes. Cool at room temperature for 20 minutes.

-

Insight: Heat-induced epitope retrieval breaks the methylene cross-links formed during formalin fixation, restoring the tertiary structure of the target antigen.

-

Phase 2: Quenching & Blocking (System Validation)

-

Endogenous Peroxidase Quenching : Incubate slides in 3% H2O2 in methanol for 10 minutes. Wash in PBS-T (3x 5 min).

-

Insight: Tissues rich in red blood cells or cytochromes possess intrinsic pseudoperoxidase activity that will readily oxidize DAF, causing false positives[2]. Methanol/ H2O2 irreversibly destroys these endogenous enzymes.

-

-

Protein Blocking : Apply 5% normal serum (derived from the host species of the secondary antibody) for 1 hour at room temperature.

-

Insight: Serum proteins occupy non-specific hydrophobic patches and Fc-receptors on the tissue, ensuring the primary antibody binds solely via its Fab region.

-

Phase 3: Target Recognition & Amplification

-

Primary Antibody Incubation : Apply the primary antibody diluted in 1% BSA/PBS. Incubate overnight at 4°C in a humidified chamber. Wash in PBS-T (3x 5 min).

-

Secondary Antibody Incubation : Apply the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash vigorously in PBS-T (3x 5 min).

Phase 4: DAF Chromogen Development

-

Signal Generation : Apply 100–200 µL of the freshly prepared DAF Working Buffer to each slide.

-

Kinetic Monitoring : Incubate for 5 to 15 minutes at room temperature. Observe the reaction under a brightfield microscope.

-

Insight: The HRP enzyme transfers electrons from DAF to H2O2 , precipitating the dark blue Fluorene Blue polymer exactly at the site of the antigen[2].

-

-

Termination : Once the desired signal-to-noise ratio is achieved, plunge the slides into distilled water for 3 minutes to dilute the substrate and halt the enzymatic reaction.

Phase 5: Counterstaining & Mounting

-

Counterstaining : Submerge slides in 0.1% Nuclear Fast Red for 3–5 minutes. Rinse in running tap water.

-

Insight: Traditional Hematoxylin (blue) will camouflage the DAF signal. Nuclear Fast Red provides a stark, contrasting pink/red background that makes the dark blue DAF precipitate highly visible.

-

-

Mounting : Mount coverslips using an aqueous mounting medium (e.g., Glycerol-Gelatin).

-

Insight: While DAF precipitates are more stable than AEC, prolonged exposure to harsh organic solvents (like xylene in permanent mounting media) can cause partial dissolution or crystal diffusion. Aqueous mounting preserves the spatial integrity of the signal.

-

Assay Controls & Troubleshooting

To maintain scientific integrity and E-E-A-T standards, every run must include the following controls to validate the causality of the results:

-

Positive Control : A tissue section known to express the target antigen. Validates the efficacy of the primary antibody and the DAF working solution.

-

Negative Control (No Primary) : Omit the primary antibody. If a blue precipitate forms, the secondary antibody is binding non-specifically, or the washing steps are insufficient.

-

Quenching Control : Apply the DAF working solution to a slide that has undergone endogenous peroxidase quenching but no antibody incubations. If blue staining occurs (especially in erythrocytes), the 3% H2O2 /methanol step must be extended, as endogenous pseudoperoxidases are actively oxidizing the DAF[2].

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2,7-Diaminofluorene in Modern Biochemical Assays.[Link]

-

J Immunol Methods. A modified colorimetric method for the measurement of phagocytosis and antibody-dependent cell cytotoxicity using 2,7-diaminofluorene. (1992). [Link]

-

Infection and Immunity. Relationship between Human Immunodeficiency Virus Type 1 Coinfection, Anemia, and Levels and Function of Antibodies to Variant Surface Antigens in Pregnancy-Associated Malaria. (2006).[Link]

Sources

Application Note: Preparation and Utilization of 9H-Fluorene-2,7-diamine Dihydrochloride (DAF) Stock Solution for Pseudoperoxidase Assays

Overview & Mechanistic Rationale

Historically, the quantification of hemoglobin in erythroid differentiation and point-of-care diagnostics relied heavily on benzidine, a potent carcinogen that has since been banned from routine laboratory use[1]. As a Senior Application Scientist, I strongly recommend transitioning to 9H-Fluorene-2,7-diamine dihydrochloride (DAF) . DAF serves as a highly sensitive, safe hydrogen donor for the pseudoperoxidase activity of hemoglobin and other peroxidases[1][2].

The causality behind this assay's high sensitivity lies in the specific oxidation of DAF. In the presence of hydrogen peroxide ( H2O2 ), the heme group catalyzes the oxidation of colorless DAF into a stable chromophore known as "fluorene blue"[1]. This product exhibits a broad absorption band between 500 and 690 nm, with a distinct peak at 610 nm[1]. Measuring fluorene blue at 610 nm is approximately 80 times more sensitive than measuring the intrinsic absorbance of hemoglobin at 530 nm, pushing the limit of resolution down to roughly 8 pmol of hemoglobin (equivalent to ~5,000 erythrocytes)[2].

Figure 1: Catalytic oxidation of 9H-Fluorene-2,7-diamine (DAF) by pseudoperoxidase activity.

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | 9H-Fluorene-2,7-diamine dihydrochloride |

| Common Synonyms | 2,7-Diaminofluorene dihydrochloride, DAF |

| Molecular Weight | 269.17 g/mol |

| Stock Concentration | 10 mg/mL (in 90% Glacial Acetic Acid) |

| Working Concentration | ~0.1 mg/mL (1:100 dilution of stock) |

| Absorbance Maximum ( λmax ) | 610 nm (Fluorene Blue product) |

| Limit of Detection (Hb) | ~8 pmol |

Protocol 1: Formulation of the 10 mg/mL DAF Stock Solution

Scientific Rationale: DAF is highly susceptible to auto-oxidation in neutral or alkaline aqueous environments, which leads to high background noise in colorimetric assays. Formulating the stock solution in 90% glacial acetic acid protonates the diamine groups, stabilizing the molecule and preventing spontaneous oxidation. This ensures the reagent remains inert until it is intentionally buffered and activated during the assay[3].

Step-by-Step Methodology:

-

Solvent Preparation: In a chemical fume hood, prepare 10 mL of 90% glacial acetic acid by mixing 9 mL of concentrated glacial acetic acid with 1 mL of ultra-pure water (18 MΩ·cm).

-

Weighing: Accurately weigh 100 mg of 9H-Fluorene-2,7-diamine dihydrochloride powder.

-

Dissolution: Transfer the DAF powder into the 10 mL of 90% glacial acetic acid[3].

-

Homogenization: Vortex the mixture vigorously for 2–3 minutes at room temperature until the powder is completely dissolved. The resulting solution should be clear.

-

Storage: Transfer the stock solution to an amber glass vial to protect it from photo-degradation. Store at 4°C. Under these conditions, the stock is stable for up to one month[3].

Protocol 2: Activation of the DAF Working Solution

Scientific Rationale: The working solution must be prepared fresh immediately before the assay. The addition of 0.2 M Tris-HCl neutralizes the highly acidic stock solution, bringing the final pH to ~7.4. This physiological pH is the optimal catalytic environment for hemoglobin's pseudoperoxidase activity. H2O2 is added last as the terminal electron acceptor[1][4].

Step-by-Step Methodology:

-

Buffer Aliquot: Measure 10 mL of 0.2 M Tris-HCl buffer (pH 7.4) into a light-protected conical tube.

-

Substrate Addition: Add 1 mL of the 10 mg/mL DAF Stock Solution to the buffer[3].

-

Catalyst Activation: Add 0.1 mL of 30% Hydrogen Peroxide ( H2O2 )[3].

-

Final Mixing: Invert the tube gently to mix. Do not vortex , as excessive aeration can accelerate auto-oxidation. Use this working solution within 30 minutes.

Protocol 3: Assay Execution & System Validation

To ensure trustworthiness, this protocol is designed as a self-validating system . You must run a standard curve to validate reagent integrity and include blank controls to monitor for substrate auto-oxidation.

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a serial dilution of a purified hemoglobin standard (e.g., 1.0 to 15.0 g/dL) in ultra-pure water or your specific lysis buffer[5].

-

Sample Plating: In a flat-bottom 96-well microplate, aliquot 100 µL of your standards, unknown biological samples, and a negative control blank (lysis buffer only).

-

Reaction Initiation: Using a multichannel pipette, rapidly dispense 100 µL of the freshly activated DAF Working Solution into each well[4].

-

Incubation: Protect the plate from light and incubate at room temperature for 15 to 20 minutes. A visible blue color will develop in wells containing peroxidase activity[1].

-

Data Acquisition: Measure the absorbance at 610 nm (or 600–620 nm depending on your reader's filter availability) using a microplate spectrophotometer[1][6].

-

Validation & Analysis:

-

System Check: The blank wells must read near zero. High absorbance in the blank indicates the DAF stock has auto-oxidized and must be discarded.

-

Quantification: Subtract the blank absorbance from all readings. Plot the standard curve (Absorbance vs. Hb Concentration) and interpolate the values of your unknown samples.

-

References

-

Sensitive assay systems for detection of hemoglobin with 2,7-diaminofluorene: histochemistry and colorimetry for erythrodifferentiation - PubMed. National Institutes of Health (NIH).[Link]

-

Quantitation of Erythroid Differentiation in Vitro Using a Sensitive Colorimetric Assay for Hemoglobin - PubMed. National Institutes of Health (NIH).[Link]

-

Measuring Opsonic Phagocytosis via Fcγ Receptors and Complement Receptors on Macrophages - PMC. National Institutes of Health (NIH).[Link]

-

Relationship between Human Immunodeficiency Virus Type 1 Coinfection, Anemia, and Levels and Function of Antibodies to Variant Surface Antigens in Pregnancy-Associated Malaria - PMC. National Institutes of Health (NIH).[Link]

-

Smartphone-Enabled Paper-Based Hemoglobin Sensor for Extreme Point-of-Care Diagnostics. ACS Publications.[Link]

-

Brain Endothelial Erythrophagocytosis and Hemoglobin Transmigration Across Brain Endothelium: Implications for Pathogenesis of Cerebral Microbleeds. Frontiers.[Link]

Sources

- 1. Sensitive assay systems for detection of hemoglobin with 2,7-diaminofluorene: histochemistry and colorimetry for erythrodifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of erythroid differentiation in vitro using a sensitive colorimetric assay for hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Brain Endothelial Erythrophagocytosis and Hemoglobin Transmigration Across Brain Endothelium: Implications for Pathogenesis of Cerebral Microbleeds [frontiersin.org]

Application Notes and Protocols for 9H-Fluorene-2,7-diamine Dihydrochloride in Forensic Blood Detection

Introduction: A Safer, More Sensitive Alternative in Presumptive Blood Testing

In the landscape of forensic serology, the preliminary identification of blood is a critical first step in crime scene investigation. For decades, presumptive tests have been employed to provide rapid, on-site indications of the presence of blood, guiding subsequent, more definitive laboratory analyses. Historically, reagents such as benzidine were widely used due to their high sensitivity. However, the potent carcinogenicity of benzidine and its analogues necessitated the adoption of safer alternatives.

9H-Fluorene-2,7-diamine, also known as 2,7-diaminofluorene (DAF), has emerged as a valuable substitute. It offers comparable, if not superior, sensitivity to the benzidine test without the associated extreme health risks.[1] This compound forms the basis of a catalytic colorimetric test that, while presumptive, is a crucial tool in the forensic toolkit. These application notes provide a comprehensive guide for researchers, forensic scientists, and drug development professionals on the principles, protocols, and best practices for the use of 9H-Fluorene-2,7-diamine dihydrochloride in the detection of latent and visible bloodstains.

Principle of the Method: The Peroxidase-Like Activity of Hemoglobin

The utility of 9H-Fluorene-2,7-diamine in blood detection is predicated on the intrinsic pseudo-peroxidase activity of the heme group within hemoglobin.[1][2] In the presence of an oxidizing agent, typically hydrogen peroxide, the iron in the heme moiety catalyzes the oxidation of a chromogenic substrate. In this test, the colorless 9H-Fluorene-2,7-diamine acts as the substrate. Upon oxidation, it is converted into a vibrant blue-colored product, often referred to as "fluorene blue."[2] This distinct color change serves as a positive indicator for the potential presence of blood. The reaction is both sensitive and rapid, making it suitable for field use.[2]

Caption: Catalytic oxidation of 9H-Fluorene-2,7-diamine by heme.

Reagent Preparation and Protocols

The following protocols are provided as a comprehensive guide for the preparation and use of the 2,7-diaminofluorene reagent for the presumptive detection of blood.

I. Reagent Preparation

A. Stock Solution (Store in a dark, refrigerated container)

-

Component: 9H-Fluorene-2,7-diamine dihydrochloride

-

Concentration: While specific forensic validation studies detailing reagent concentration are not widely published, a common starting point analogous to similar reagents would be a saturated solution in glacial acetic acid or a mixture of ethanol and glacial acetic acid. A protocol similar to the o-tolidine test can be adapted.[3]

B. Working Solution (Prepare fresh before use)

-

To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Mix thoroughly. The working solution should be colorless.

II. Experimental Protocol: Testing a Suspected Stain

-

Sample Collection: Moisten a sterile cotton swab or a piece of filter paper with distilled water. Gently rub the suspected bloodstain to transfer a sample onto the swab or paper.

-

Application of Reagent: Apply one to two drops of the 2,7-diaminofluorene working solution to the collected sample.

-

Observation: Observe for an immediate color change.

-

Interpretation of Results:

-

Positive Result: A rapid development of a blue to blue-green color indicates a positive presumptive test for blood.

-

Negative Result: The absence of a color change suggests that blood is not present, or is below the detection limit of the test.

-

Inconclusive Result: A color change that occurs before the addition of hydrogen peroxide (if using a two-step application where the diamine solution is applied first, followed by the peroxide) indicates the presence of a chemical oxidant and the result is inconclusive for blood.

-

III. Quality Control

-

Positive Control: Test a known, diluted bloodstain to ensure the reagents are active and the procedure is performed correctly.

-

Negative Control: Test an unstained area of the substrate or a clean swab/filter paper to ensure there is no contamination or inherent reactivity of the material.

Performance Characteristics

| Parameter | Description | References |

| Sensitivity | High. Reported to be more sensitive than the benzidine test. Capable of detecting blood in dilutions that may not be visible to the naked eye. | [1] |

| Specificity | Not specific to human blood; will react with animal blood. Prone to false positives from various substances. | [4][5] |

| Common False Positives | Chemical oxidants (e.g., bleach, hypochlorites), metallic salts (e.g., copper and iron salts), rust, and some plant peroxidases (e.g., from horseradish). | [4][5][6] |

| Common False Negatives | Presence of strong reducing agents (e.g., high concentrations of ascorbic acid), aged or degraded stains where peroxidase activity is diminished. | [4] |

Best Practices and Troubleshooting

-